

Application Note: Quantification of Halosulfuron-Methyl using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Halosulfuron*

Cat. No.: *B143276*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Halosulfuron-methyl is a selective sulfonylurea herbicide used for the control of various broadleaf weeds and nutsedge in crops such as corn, sugarcane, and turf.[1][2] Accurate quantification of **halosulfuron-methyl** is crucial for residue analysis in environmental samples, quality control of formulations, and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of **halosulfuron-methyl**. The described protocol is intended for use by analytical chemists and researchers in relevant fields.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific parameters outlined below have been demonstrated to be effective for the analysis of **halosulfuron-methyl**.[3][4]

Parameter	Specification
Instrument	HPLC with UV detector[3]
Column	C18 (25 cm x 4.6 mm i.d. x 5 μ m particle size)[3]
Mobile Phase	Acetonitrile:Water:Glacial Acetic Acid (500:500:0.25 v/v/v)[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	20 μ L[3][4]
Column Temperature	Ambient[3]
UV Wavelength	260 nm[3]

2. Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the calibration and quantification of **halosulfuron**-methyl.

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 100 mg of **halosulfuron**-methyl reference standard into a 100 mL volumetric flask. Dissolve and make up to the mark with 1,4-Dioxane.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a level that encompasses the expected sample concentrations.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below are generalized protocols for solid and liquid samples.

- Solid Samples (e.g., Soil):
 - Weigh a representative portion of the homogenized sample (e.g., 10-50 g).

- Extract the sample with a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.^[5] The extraction efficiency can be enhanced by mechanical shaking or sonication.
 - Centrifuge the mixture and collect the supernatant.
 - The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.^[6]
 - Evaporate the solvent and reconstitute the residue in the mobile phase before injection.^[5]
- Liquid Samples (e.g., Water):
 - For water samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to concentrate the analyte and remove interfering substances.^[7]
 - Adjust the pH of the water sample as needed to optimize extraction efficiency.
 - Elute the analyte from the SPE cartridge or collect the organic phase from the LLE.
 - Evaporate the solvent and reconstitute the residue in the mobile phase prior to HPLC analysis.

4. Method Validation

To ensure the reliability of the analytical method, it should be validated for the following parameters:

Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r^2) ≥ 0.99 ^[8]
Accuracy (% Recovery)	80-120%
Precision (% RSD)	$\leq 15\%$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1

Data Presentation

The following tables summarize the key quantitative data for a typical HPLC-UV method for **halosulfuron-methyl**.

Table 1: Chromatographic Performance

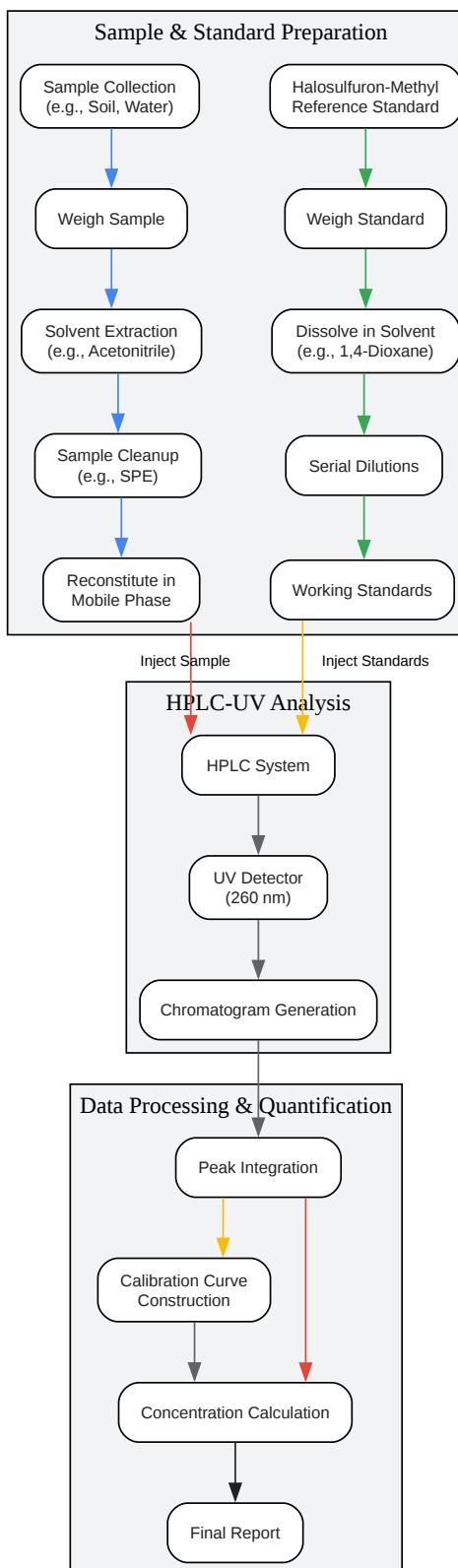
Parameter	Value
Retention Time	~4.66 minutes[8]
Tailing Factor	≤ 2
Theoretical Plates	≥ 2000

Table 2: Method Validation Summary

Parameter	Result
Linearity (Concentration Range)	0.1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.995
Accuracy (% Recovery)	95.4 ± 5.7 – 96.7 ± 3.9%[8]
Precision (% RSD)	< 5%
Limit of Detection (LOD)	~0.01 µg/g[8]
Limit of Quantification (LOQ)	~0.03 µg/g[8]

Visualization

Experimental Workflow for HPLC-UV Quantification of **Halosulfuron-Methyl**

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Caption: Workflow for **Halosulfuron-Methyl** Quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of **halosulfuron**-methyl in various samples. The method is sensitive, accurate, and precise, making it suitable for routine analysis in quality control and research laboratories. Proper sample preparation and method validation are essential for obtaining high-quality data.

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